molecular formula C25H25N3O3 B610961 SR-12062 CAS No. 1623019-77-1

SR-12062

Cat. No.: B610961
CAS No.: 1623019-77-1
M. Wt: 415.493
InChI Key: FPIZUBHJQMKCPU-QFIPXVFZSA-N
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Description

SR-12062 is a small-molecule, indole-based full agonist of Neurotensin Receptor 1 (NTSR1), a G protein-coupled receptor implicated in neurological and gastrointestinal disorders. Discovered through structural optimization of a partial agonist scaffold, this compound demonstrates potent activation of NTSR1 with an EC50 of 2 μM and full efficacy (Emax = 100%) in intracellular Ca<sup>2+</sup> mobilization assays . Its development marks a significant advancement in non-peptide NTSR1 modulation, offering a 90-fold improvement in potency over the parent compound (EC50 = 178 μM, Emax = 17%) and validating indole derivatives as a robust chemotype for receptor activation .

Structurally, this compound features a leucine residue at the α-carbon with L-configuration and strategic modifications at the 1-, 5-, and 6-positions of the indole core.

Properties

CAS No.

1623019-77-1

Molecular Formula

C25H25N3O3

Molecular Weight

415.493

IUPAC Name

(2-(5-(quinolin-3-yl)-1H-indol-1-yl)acetyl)-L-leucine

InChI

InChI=1S/C25H25N3O3/c1-16(2)11-22(25(30)31)27-24(29)15-28-10-9-19-12-17(7-8-23(19)28)20-13-18-5-3-4-6-21(18)26-14-20/h3-10,12-14,16,22H,11,15H2,1-2H3,(H,27,29)(H,30,31)/t22-/m0/s1

InChI Key

FPIZUBHJQMKCPU-QFIPXVFZSA-N

SMILES

O=C(N[C@@H](CC(C)C)C(O)=O)CN1C=CC2=C1C=CC(C3=CC4=CC=CC=C4N=C3)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SR-12062;  SR 12062;  SR12062; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The optimization of SR-12062 involved systematic SAR studies on indole derivatives. Below is a comparative analysis of this compound and its analogs:

Compound ID Structural Features EC50 (μM) Emax (%) Key Modifications
Compound 1 D-leucine configuration; unmodified indole 178 17 Parent compound; partial agonist
Compound 7 L-leucine configuration; minor indole edits 15 65 Stereochemical inversion at α-carbon
This compound L-leucine; 1-,5-,6-position indole edits 2 100 Full indole optimization

Analysis of Critical Improvements:

Stereochemistry :

  • The switch from D-leucine (Compound 1) to L-leucine (Compound 7) improved potency by ~12-fold (EC50 from 178 μM to 15 μM) and efficacy from 17% to 65%, underscoring the role of stereochemistry in receptor interaction .

Indole Core Modifications :

  • Further substitutions at the 1-, 5-, and 6-positions of the indole ring in this compound reduced EC50 to 2 μM and achieved full agonism (Emax = 100%). These edits likely enhance hydrophobic interactions and hydrogen bonding with NTSR1’s extracellular loops .

Efficacy vs. Potency :

  • While Compound 7 showed moderate potency (EC50 = 15 μM), its efficacy (65%) remained suboptimal. This compound’s structural refinements resolved this limitation, achieving both high potency and full efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SR-12062
Reactant of Route 2
Reactant of Route 2
SR-12062

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